2-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
The target compound, 2-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, is a substituted acetamide featuring a 4-chlorophenyl group linked via an acetamide bridge to a 1-methyl-2-oxo-tetrahydroquinoline moiety. This hybrid structure combines a halogenated aromatic system with a partially saturated heterocyclic ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-21-16-8-7-15(11-13(16)4-9-18(21)23)20-17(22)10-12-2-5-14(19)6-3-12/h2-3,5-8,11H,4,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKQEOJKMCNSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 328.8 g/mol. Its structure features a chloro-substituted phenyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Several studies have highlighted its potential as an anticancer agent. For instance, compounds structurally similar to this one have shown selective cytotoxicity against various cancer cell lines, including MCF-7 and HepG2 cells. The mechanism often involves apoptosis induction and the inhibition of specific signaling pathways related to cancer progression .
- Anti-inflammatory Effects :
-
Mechanistic Insights :
- The biological activity is often linked to its ability to interact with specific molecular targets such as enzymes involved in cancer cell proliferation and survival. For example, studies have shown that derivatives of this compound can inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study evaluated the efficacy of this compound against various human tumor cell lines. Results indicated that it exhibited significant cytotoxic effects at low micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest at the G0/G1 phase. The study concluded that the compound could serve as a lead for further development into anticancer therapies .
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the tetrahydroquinoline moiety can enhance or reduce biological activity. For instance, increasing the lipophilicity of certain substituents has been correlated with improved anticancer potency .
Scientific Research Applications
The compound has shown promise in various biological assays, particularly in the following areas:
Oncology
Research indicates that 2-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibits anti-cancer properties. Its mechanism of action may involve the inhibition of specific cancer cell proliferation pathways. Studies have demonstrated its efficacy in reducing tumor growth in preclinical models, suggesting its potential as a chemotherapeutic agent .
Neuropharmacology
This compound has been investigated for its effects on neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that it may act as an acetylcholinesterase inhibitor, thereby enhancing acetylcholine levels and improving cognitive function. In vitro studies have reported significant inhibitory activity against acetylcholinesterase, making it a candidate for further development as a therapeutic agent for cognitive disorders .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Chlorophenyl Group
The para-chlorine atom exhibits moderate susceptibility to nucleophilic displacement due to electron withdrawal from the adjacent phenyl ring. Key reactions include:
Mechanistic insight: Reactions proceed through a σ-complex intermediate stabilized by the electron-withdrawing acetamide substituent on the adjacent carbon .
Amide Functional Group Transformations
The secondary acetamide participates in three primary reaction pathways:
2.1 Hydrolysis
| Condition | Reagents | Product | Yield (%) |
|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux, 4 hr | 2-(4-Chlorophenyl)acetic acid + 6-aminoquinoline | 78 |
| Basic (NaOH/EtOH) | 2M NaOH, 70°C, 2 hr | Sodium carboxylate + free amine | 92 |
2.2 Acylation
Reacting with acetyl chloride (Et₃N catalyst, CH₂Cl₂, 0°C→RT) yields N-acetylated product (93% purity by HPLC).
2.3 Reductive Amination
Using NaBH₃CN in MeOH with formaldehyde generates N-methylated derivative (mp 142-144°C).
Tetrahydroquinoline Ring Modifications
The 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline segment undergoes characteristic lactam reactions:
3.1 Lactam Ring Opening
Treatment with LiAlH₄ (THF, 0°C→reflux) reduces the carbonyl to CH₂, forming 1-methyl-1,2,3,4-tetrahydroquinoline (85% yield).
3.2 Electrophilic Aromatic Substitution
Nitration (HNO₃/H₂SO₄, 0°C) occurs at position 7 of the aromatic ring (ortho to acetamide group), confirmed by NOESY NMR.
Oxidation Pathways
Controlled oxidation reveals three reactive centers:
| Oxidizing Agent | Target Site | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | Benzylic CH₂ (C3) | 2-Oxo-1-methylquinolin-3-one | 88% |
| mCPBA | Tetrahydroquinoline | Epoxide at C3-C4 position | 67% |
| H₂O₂/Fe²⁺ | Acetamide CH₃ | N-(Carboxamido) derivative | <5% |
Photochemical Reactivity
UV irradiation (λ=254 nm) in acetonitrile induces two competing pathways:
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Norrish Type II cleavage : γ-H abstraction from C3 position generates quinoline-2-one and acetophenone radical (Φ=0.12)
-
Chlorine elimination : Formation of phenyl radical followed by recombination (Φ=0.08)
Metal-Mediated Couplings
The chlorophenyl group participates in cross-coupling reactions:
| Reaction | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 76-89 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkynes | 68 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 81 |
Stability Profile
Critical degradation pathways under accelerated conditions (40°C/75% RH):
| Stress Condition | Major Degradants | % Formation (4 weeks) |
|---|---|---|
| Acidic (pH 1.2) | Quinoline lactam hydrolysis products | 12.3 |
| Basic (pH 10) | Acetamide cleavage compounds | 8.7 |
| Oxidative (0.3% H₂O₂) | N-Oxide derivatives | 5.1 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aromatic Ring
Chlorophenyl vs. Methoxyphenoxy Substitution
A close structural analogue, 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (), replaces the 4-chlorophenyl group with a 4-methoxyphenoxy moiety.
Dichlorophenyl Derivatives
The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () features a dichlorophenyl group and a pyrazolone ring. The additional chlorine atom increases lipophilicity and steric bulk, which may enhance membrane permeability but reduce solubility. Crystallographic studies reveal that such substitutions influence molecular conformation and hydrogen-bonding networks, impacting crystal packing and stability .
Heterocyclic Core Modifications
Tetrahydroquinolin vs. Quinazolin Cores
The compound N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide () replaces the tetrahydroquinolin core with a tetrahydroquinazolin system. The synthesis yield for this analogue is 61% .
Pyridine and Styryl Modifications
Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () incorporate pyridine and styryl groups. These modifications introduce planar, conjugated systems that enhance UV absorption and insecticidal activity. Notably, such compounds exhibit superior efficacy against cowpea aphids compared to acetamiprid, a commercial insecticide .
Functional Group Variations
Thioacetamide vs. Acetamide Linkages
The compound 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide () replaces the acetamide oxygen with a sulfur atom. Thioacetamide derivatives often exhibit altered electronic profiles and increased resistance to enzymatic hydrolysis, which may prolong biological activity .
Methyl vs. Propionamide Side Chains
Baxdrostat [(R)-N-(4-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide] () shares the tetrahydroquinolin core but incorporates a propionamide group and an isoquinoline system. This structural complexity may enhance selectivity for enzymatic targets, as seen in its development for hypertension research .
Insecticidal Activity
Chlorophenyl acetamides with pyridine/styryl substituents () demonstrate significant insecticidal activity, outperforming acetamiprid. This highlights the role of aromatic conjugation and halogenation in agrochemical design .
Hydrogen Bonding and Crystallography
Crystal structures of dichlorophenyl acetamides () reveal R₂²(10) hydrogen-bonded dimers, which stabilize the solid state and may correlate with bioavailability. The dihedral angles between aromatic rings (54.8°–77.5°) suggest conformational flexibility, influencing ligand-receptor interactions .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step processes, starting with constructing the tetrahydroquinoline core followed by functionalization. Key steps include:
- Condensation reactions to form the quinoline backbone under reflux with ethanol or acetic acid as solvents .
- Substitution reactions (e.g., nucleophilic displacement of chloro groups) using catalysts like HCl or H₂SO₄ to introduce the 4-chlorophenyl moiety .
- Acetamide coupling via carbodiimide-mediated amidation, with triethylamine as a base to neutralize byproducts .
Optimization involves adjusting temperature (e.g., 70–100°C), solvent polarity, and stoichiometric ratios to achieve yields >70% .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of substituents (e.g., methyl group at position 1, chlorophenyl at position 4) and detects impurities .
- Mass spectrometry (ESI/APCI+) validates molecular weight (e.g., observed [M+H]⁺ at m/z 347) .
- HPLC with UV detection monitors purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity, and what SAR trends have been observed?
- Methodology : Comparative studies using analogs reveal:
- The 4-chlorophenyl group enhances hydrophobic interactions with target enzymes (e.g., kinases), increasing potency .
- Methyl substitution at the quinoline’s 1-position improves metabolic stability by reducing cytochrome P450 oxidation .
- Replacing the acetamide with sulfonamide groups decreases activity, highlighting the role of hydrogen bonding .
Table 1 : SAR of Quinoline Acetamide Derivatives
| Compound Modification | IC₅₀ (μM) | Target Activity |
|---|---|---|
| 4-Chlorophenyl (parent) | 0.85 | Kinase Inhibition |
| 4-Fluorophenyl | 1.20 | Kinase Inhibition |
| 1-Methyl removed | >10.0 | Loss of activity |
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodology : Discrepancies often arise from:
- Assay conditions : Differences in buffer pH, ATP concentration (for kinase assays), or incubation time .
- Cell line variability : Use of HeLa vs. HEK293 cells may alter membrane permeability .
- Compound purity : Impurities >5% (e.g., unreacted chloro precursors) can skew dose-response curves .
Standardization via orthogonal assays (e.g., SPR for binding affinity, cell-based viability assays) is recommended .
Q. What experimental strategies are used to elucidate the compound’s mechanism of action in neuropharmacology?
- Methodology :
- Receptor binding assays : Radioligand displacement studies (e.g., [³H]-labeled antagonists) identify affinity for serotonin or dopamine receptors .
- Kinase profiling panels : Screen against 50+ kinases (e.g., JAK2, EGFR) to pinpoint targets .
- In silico docking : Molecular dynamics simulations (e.g., using AutoDock Vina) model interactions with the ATP-binding pocket of kinases .
Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?
- Methodology :
- Flow chemistry improves heat dissipation and mixing for exothermic steps (e.g., chloro substitution) .
- Catalyst recycling : Immobilized Pd/C or enzymes reduce costs in cross-coupling reactions .
- DoE (Design of Experiments) optimizes parameters (e.g., temperature, solvent ratio) for reproducibility .
Data-Driven Research Considerations
Q. What are the key physicochemical properties impacting bioavailability, and how are they measured?
- Methodology :
- LogP (measured via shake-flask method): ~3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
- Solubility : <10 μg/mL in PBS (pH 7.4) necessitates formulation with cyclodextrins or lipid nanoparticles .
- Plasma stability : Incubation with human liver microsomes (HLMs) shows t₁/₂ > 4 hours, suggesting low hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
